2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
説明
The compound 2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a benzylthio group and a propylaminoethyl-oxo side chain.
特性
IUPAC Name |
2-[3-[(2-benzylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-2-8-20-17(24)9-23-19(15-11-27-12-16(15)22-23)21-18(25)13-26-10-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAHSPJJXHFHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the benzylthio and propylamino groups enhances its interaction with biological targets.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of thienopyrazole derivatives. For instance, related compounds have demonstrated significant anticonvulsant effects in animal models. In one study, derivatives were tested using the pentylenetetrazole (PTZ) model, showing effective doses (ED50) ranging from 20 mg/kg to 44 mg/kg. These findings suggest that similar derivatives may exhibit comparable anticonvulsant activity .
Neurotropic Effects
The neurotropic activity of compounds in this class has been investigated through molecular docking studies and behavioral assays. For example, some derivatives have shown promising results in reducing anxiety-like behaviors in rodents during elevated plus maze tests. The compounds significantly increased horizontal movements while decreasing time spent in closed arms, indicating potential anxiolytic effects .
Molecular docking studies reveal that these compounds interact with key neurotransmitter receptors, including GABA_A receptors. The binding energies observed suggest a strong affinity for these targets, which is crucial for their neuropharmacological effects. For instance, specific amino acid residues involved in binding were identified through structural analysis .
Study on Anticonvulsant Properties
In a controlled experiment, various thienopyrazole derivatives were administered to mice to assess their anticonvulsant efficacy. The results indicated that certain compounds exhibited superior protective effects against PTZ-induced seizures compared to traditional medications like ethosuximide .
| Compound | ED50 (mg/kg) | Comparison Drug | Efficacy |
|---|---|---|---|
| Compound A | 24 | Ethosuximide | Higher |
| Compound B | 30 | Diazepam | Comparable |
| Compound C | 44 | - | Lower |
Neurobehavioral Assessment
Another study focused on the neurobehavioral effects of the compound using the forced swimming test and open field test. Results indicated that while some derivatives increased locomotion (suggesting activation), others produced sedative effects by reducing vertical movements .
| Test Type | Compound A Effect | Compound B Effect |
|---|---|---|
| Open Field Test | Increased Movement | Decreased Movement |
| Elevated Plus Maze | Increased Anxiety | Reduced Anxiety |
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between Compound A and related acetamide-thioether derivatives:
Hydrogen Bonding and Crystallographic Behavior
- Compound A likely adopts a planar conformation due to its thieno-pyrazole core, similar to 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which exhibits intermolecular N–H⋯N hydrogen bonds stabilizing its crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
